2,2,2-trifluoroethyl N-[2-(4-methylpiperazin-1-yl)phenyl]carbamate hydrochloride
Overview
Description
2,2,2-trifluoroethyl N-[2-(4-methylpiperazin-1-yl)phenyl]carbamate hydrochloride is a synthetic compound with the molecular formula C14H19ClF3N3O2 and a molecular weight of 353.77 g/mol . This compound is often used as a versatile small molecule scaffold in research and development . It is characterized by the presence of a trifluoroethyl group, a piperazine ring, and a phenylcarbamate moiety, making it a valuable compound in various scientific applications.
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-[2-(4-methylpiperazin-1-yl)phenyl]carbamate hydrochloride typically involves the reaction of 2-(4-methylpiperazin-1-yl)aniline with 2,2,2-trifluoroethyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2,2,2-trifluoroethyl N-[2-(4-methylpiperazin-1-yl)phenyl]carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-trifluoroethyl N-[2-(4-methylpiperazin-1-yl)phenyl]carbamate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[2-(4-methylpiperazin-1-yl)phenyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoroethyl group can enhance the compound’s binding affinity to its target, while the piperazine ring can modulate its pharmacokinetic properties . The compound may inhibit or activate specific pathways, leading to the desired biological effect .
Comparison with Similar Compounds
2,2,2-trifluoroethyl N-[2-(4-methylpiperazin-1-yl)phenyl]carbamate hydrochloride can be compared with other similar compounds, such as:
2,2,2-Trifluoroethylamine: This compound also contains a trifluoroethyl group but lacks the piperazine and phenylcarbamate moieties.
(2,2,2-Trifluoroethyl)benzene: This compound contains a trifluoroethyl group attached to a benzene ring but lacks the piperazine and carbamate functionalities.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[2-(4-methylpiperazin-1-yl)phenyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2.ClH/c1-19-6-8-20(9-7-19)12-5-3-2-4-11(12)18-13(21)22-10-14(15,16)17;/h2-5H,6-10H2,1H3,(H,18,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYLGRPQTVWIQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)OCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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